

Application Notes and Protocols for losimenol in Micro-CT Imaging

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Compound of Interest

Compound Name: *losimenol*

Cat. No.: *B1672088*

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These application notes provide a comprehensive, step-by-step guide for the use of **losimenol**, a non-ionic, dimeric, iso-osmolar iodinated contrast agent, in preclinical micro-computed tomography (micro-CT) imaging. The protocols outlined below are intended as a starting point and may require optimization based on the specific animal model, imaging system, and research objectives.

Introduction to losimenol for Micro-CT

losimenol is a third-generation iodinated contrast medium with properties that make it well-suited for preclinical imaging applications. Its iso-osmolality reduces the risk of adverse physiological effects, and its lower viscosity compared to other dimeric agents like iodixanol facilitates easier administration, particularly through small-gauge catheters used in rodent studies[1]. Like other small-molecule iodinated agents, **losimenol** is cleared from the bloodstream via renal excretion[2]. This pharmacokinetic profile is a critical consideration for timing in vivo micro-CT acquisitions. For applications requiring prolonged vascular enhancement, a continuous infusion protocol or the use of a nanoparticle-encapsulated formulation may be necessary[3][4][5].

Quantitative Data Summary

The following tables summarize key quantitative data for **losimenol** and provide starting parameters for micro-CT imaging.

Table 1: Physicochemical and Pharmacokinetic Properties of **losimenol**

Property	Value	Reference
Type	Non-ionic, dimeric iodinated contrast medium	[1] [6]
Osmolality	Iso-osmolar	[1]
Viscosity	Lower than iodixanol at equivalent iodine concentrations	[1]
Primary Elimination Route	Renal excretion	[2]
Distribution Half-life (human)	~10.2 minutes	[2]
Elimination Half-life (human)	~2.01 hours	[2]

Table 2: Recommended Starting Parameters for **losimenol** in Murine Micro-CT

Parameter	Suggested Value	Notes
Animal Model		
Species	Mouse (20-30 g) or Rat (200-300 g)	Adjust dosage accordingly.
Contrast Administration		
Iosimenol Concentration	340 mg I/mL	Commercially available concentration[1].
Route of Administration	Intravenous (tail vein catheter)	Ensure catheter patency.
Dosage (Bolus)	100 - 200 μ L for a 25g mouse	Titrate based on desired contrast enhancement.
Infusion Rate (for prolonged imaging)	10 - 20 μ L/min for a mouse	Requires an infusion pump.
Micro-CT Imaging Parameters		
X-ray Tube Voltage	50 - 80 kVp	Lower kVp enhances iodine contrast.
X-ray Tube Current & Exposure Time	System dependent	Optimize for signal-to-noise ratio (SNR) and radiation dose.
Voxel Size	50 - 100 μ m	Higher resolution may require longer scan times.
Gating	Cardiac and/or respiratory	Essential for minimizing motion artifacts in thoracic imaging.

Experimental Protocols

Animal Preparation

- Anesthesia:** Anesthetize the animal using a suitable regimen, such as isoflurane (1-3% in oxygen). Monitor vital signs, including respiration and temperature, throughout the procedure.

- Catheterization: Place a catheter in the lateral tail vein for intravenous administration of **Iosimenol**. Ensure the catheter is patent by flushing with a small volume of heparinized saline.
- Positioning: Position the animal on the micro-CT scanner bed. If using continuous infusion, ensure the setup is compatible with an infusion pump. Secure the animal to minimize motion during the scan.

Iosimenol Administration

- Preparation: Warm the **Iosimenol** solution to 37°C to reduce its viscosity and minimize the risk of physiological shock upon injection.
- Administration:
 - Bolus Injection: For rapid vascular imaging, administer a single bolus of **Iosimenol**. The timing of the scan is critical and should commence immediately after injection to capture peak vascular enhancement.
 - Continuous Infusion: For longer imaging protocols, such as detailed vascular mapping or functional studies, a continuous infusion is recommended. Administer an initial bolus to achieve a rapid increase in blood iodine concentration, followed immediately by a continuous infusion to maintain a steady-state level of contrast.

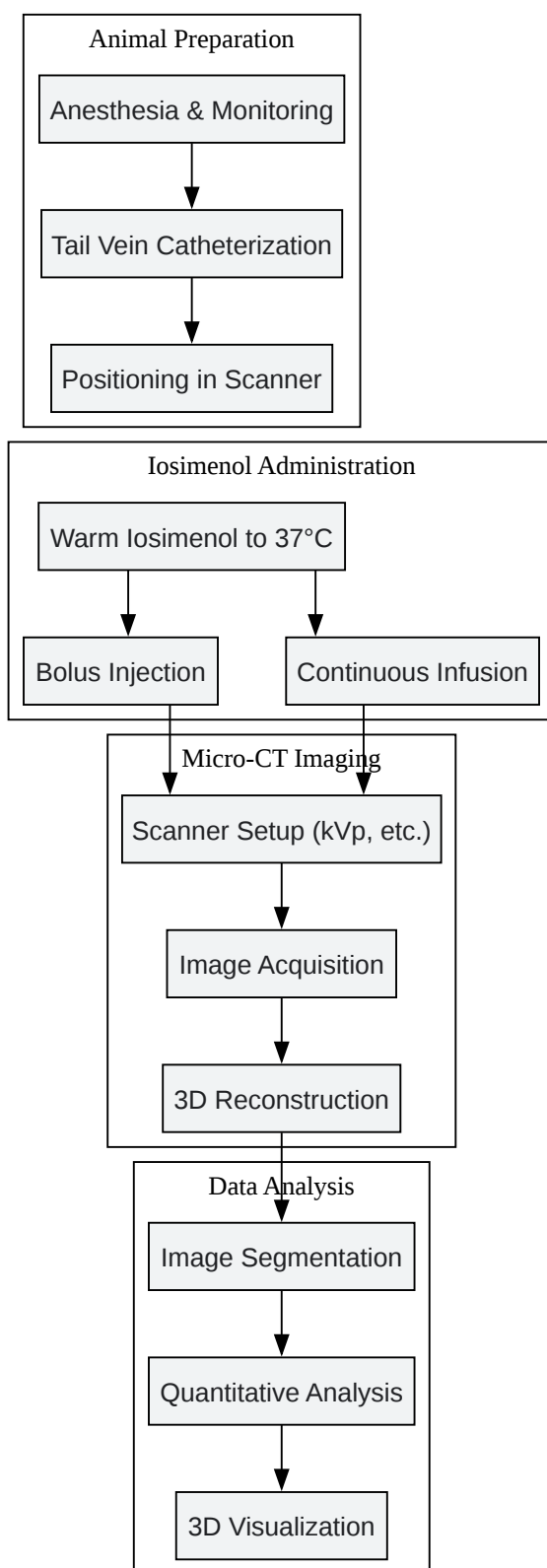
Micro-CT Imaging

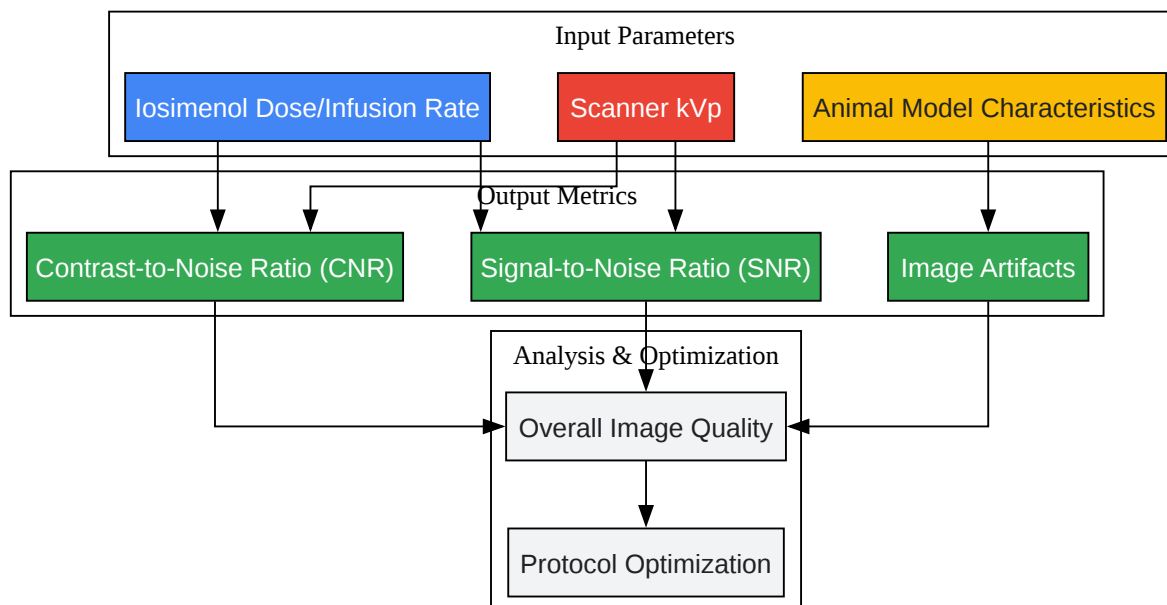
- Scanner Setup: Configure the micro-CT scanner with the appropriate voltage, current, and exposure time. The optimal settings will depend on the specific system and the desired balance between image quality and radiation dose[7].
- Image Acquisition: Initiate the scan according to the chosen administration protocol. For bolus injections, rapid acquisition is key. For continuous infusion, the scan can be performed once a steady-state of contrast enhancement is achieved.
- Image Reconstruction: Reconstruct the acquired projection images into a 3D volume using the manufacturer's software. Apply appropriate corrections for beam hardening and other artifacts.

Data Analysis

- **Image Segmentation:** Utilize image analysis software to segment the vasculature and other regions of interest from the reconstructed 3D volume.
- **Quantification:** Measure relevant parameters such as vessel volume, density, and tortuosity. In oncological studies, this can be used to assess tumor vascularity.
- **Visualization:** Generate 3D renderings of the segmented vasculature for qualitative assessment and presentation.

Visualizations





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